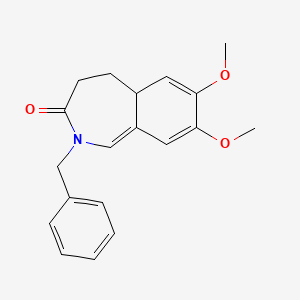

2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one is a heterocyclic compound with a benzazepine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of methoxy groups and a benzyl substituent adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate can yield similar benzazepine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: The methoxy groups and benzyl substituent can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups at the methoxy or benzyl positions.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound’s structure suggests it could be explored for therapeutic applications, such as in the development of new drugs.

Industry: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzazepine core and substituents. These interactions could modulate biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: These compounds share a similar benzazepine core and have been studied for their medicinal properties.

4-Hydroxy-2-quinolones: These compounds also exhibit interesting biological activities and are used in drug research.

Uniqueness

2-Benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups and a benzyl substituent distinguishes it from other benzazepine derivatives and may confer unique properties in terms of binding affinity and selectivity for molecular targets.

Biological Activity

The compound 2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one is a member of the benzazepine family, which has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Anticancer Properties

Recent studies have indicated that derivatives of benzazepines exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of reactive oxygen species (ROS) levels. For instance, similar compounds have demonstrated cytotoxic effects on various cancer cell lines through ROS-mediated pathways .

Table 1: Anticancer Activity of Benzazepine Derivatives

Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzazepine derivatives. Research has shown that certain compounds within this class can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain. This inhibition may provide therapeutic benefits in conditions like Alzheimer’s disease.

Table 2: AChE Inhibition Activity

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound increases ROS levels leading to apoptotic cell death in cancer cells.

- Enzyme Inhibition : It may act as an inhibitor for key enzymes such as AChE, contributing to neuroprotective effects.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties which could mitigate oxidative stress-related damage in cells.

Case Studies

Several studies have explored the biological activities of benzazepine derivatives:

- Study on Apoptotic Mechanisms : A study focused on the apoptotic effects of various benzazepine derivatives reported significant reductions in cell viability in mouse NIH3T3 fibroblast cells when treated with specific concentrations . The findings suggest that structural modifications can enhance or reduce cytotoxicity.

- Neuroprotective Potential : Another investigation assessed the neuroprotective effects of related compounds against oxidative stress and found promising results indicating potential applications in neurodegenerative diseases .

Properties

Molecular Formula |

C19H21NO3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one |

InChI |

InChI=1S/C19H21NO3/c1-22-17-10-15-8-9-19(21)20(12-14-6-4-3-5-7-14)13-16(15)11-18(17)23-2/h3-7,10-11,13,15H,8-9,12H2,1-2H3 |

InChI Key |

MHLOGFJSVCLOLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2CCC(=O)N(C=C2C=C1OC)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.